N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide
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Overview
Description
N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of difluoromethoxy and oxirane groups in its structure imparts distinctive chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the difluoromethoxy group and the formation of the oxirane ring. Common synthetic routes may involve:
Difluoromethylation: Introduction of the difluoromethoxy group using difluoromethylation reagents.
Oxirane Formation: Cyclization reactions to form the oxirane ring, often using epoxidation reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can target the oxirane ring or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxirane ring can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-2-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- N’-[6-(Difluoromethoxy)-1,2,3,4-tetrahydro-1-naphthalenyl]-N,N-dimethylsulfuric diamide
Uniqueness
N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide is unique due to the combination of its difluoromethoxy and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c15-14(16)20-9-4-5-10-8(6-9)2-1-3-11(10)17-13(18)12-7-19-12/h4-6,11-12,14H,1-3,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBRCZTYVFLVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OC(F)F)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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